molecular formula C22H27BO6 B13934204 Methyl 5-(benzyloxy)-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 5-(benzyloxy)-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13934204
M. Wt: 398.3 g/mol
InChI Key: LMEPHAQXDSVFBC-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Its structure features a benzoate core substituted with a benzyloxy group at position 5, a methoxy group at position 4, and a pinacol boronate ester at position 2. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances stability and reactivity in palladium-catalyzed transformations, making it a critical intermediate in medicinal chemistry and materials science .

Properties

Molecular Formula

C22H27BO6

Molecular Weight

398.3 g/mol

IUPAC Name

methyl 4-methoxy-5-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C22H27BO6/c1-21(2)22(3,4)29-23(28-21)17-13-18(25-5)19(12-16(17)20(24)26-6)27-14-15-10-8-7-9-11-15/h7-13H,14H2,1-6H3

InChI Key

LMEPHAQXDSVFBC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OC)OCC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation (Miyaura Borylation)

This method is the most widely reported and involves the following key steps:

  • Starting Materials:
    Methyl 5-(benzyloxy)-4-methoxy-2-bromobenzoate or iodobenzoate as the aryl halide precursor.

  • Reagents and Catalysts:

    • Bis(pinacolato)diboron (B2pin2) as the boron source
    • Palladium catalyst, commonly Pd(dppf)Cl2·DCM or PdXPhosG2 (a Buchwald-type precatalyst)
    • Base such as potassium phosphate (K3PO4) or potassium carbonate (K2CO3)
    • Solvent mixture of 1,4-dioxane and water
  • Reaction Conditions:

    • Temperature: Typically 80 °C
    • Time: 4 hours for borylation, sometimes followed by hydrogenation or reduction steps
    • Atmosphere: Nitrogen or argon inert atmosphere to avoid catalyst degradation
  • Procedure Highlights:
    The aryl halide is combined with B2pin2, catalyst, and base in a solvent mixture. The reaction is stirred under inert atmosphere at elevated temperature. After completion, the mixture is worked up by filtration through Celite and solvent removal. Purification is generally by flash chromatography.

  • Representative Reaction Optimization Data:

Entry Catalyst (mol%) Hydrogen Source Base Product Ratio (Desired:Side)
1 Pd(dppf)Cl2·DCM (6%) H2 (balloon) K2CO3 100:0
2 Pd(dppf)Cl2·DCM (6%) Et3SiH (3 eq.) K2CO3 74:26
3 Pd(dppf)Cl2·DCM (10%) Et3SiH (3 eq.) K2CO3 39:61
4 PdXPhosG2 (10%) NH4HCO2 (10 eq.) K3PO4 28:72
5 PdXPhosG2 (10%) NH4HCO2 (10 eq.) K3PO4 80:20
6 PdXPhosG2 (12%) NH4HCO2 (10 eq.) K3PO4 100:0

This data indicates that PdXPhosG2 with ammonium formate as hydrogen source and potassium phosphate as base at 12 mol% catalyst loading provides the best selectivity and yield.

Use of Wax Capsules for Ammonium Formate Delivery

An innovative approach involves encapsulating ammonium formate in wax capsules to provide a controlled release of the hydrogen source during the reaction, improving reproducibility and ease of handling.

  • Preparation of Wax Capsules:
    Paraffin wax is melted and shaped into hollow capsules, which are then filled with ammonium formate and sealed with molten wax.

  • Reaction Setup:
    The wax capsule is added to the reaction mixture containing the aryl halide, boronic ester precursor, PdXPhosG2 catalyst, Pd/C, and base in a solvent mixture of 1,4-dioxane, water, and methanol.

  • Reaction Conditions:
    Stirring at 65 °C for 16 hours.

This method has been shown to yield high purity products with simplified handling of reagents.

Directed Lithiation and Borylation (Alternative Method)

Though less commonly reported for this specific compound, directed lithiation can be employed:

  • Step 1: Lithiation of methyl 5-(benzyloxy)-4-methoxybenzoate at the 2-position using a strong base such as n-butyllithium at low temperature (-78 °C).

  • Step 2: Quenching the lithiated intermediate with trialkyl borate (e.g., trimethyl borate).

  • Step 3: Acidic work-up to afford the boronic acid, which can be converted to the pinacol boronate ester by treatment with pinacol and a dehydrating agent.

This method requires careful temperature control and anhydrous conditions but allows for regioselective installation of the boronate group.

Purification and Characterization

  • Purification:
    Flash column chromatography on silica gel using ethyl acetate/petroleum ether mixtures is standard.

  • Characterization Techniques:

    • NMR Spectroscopy:
      • ^1H NMR (400-500 MHz) and ^13C NMR (100-126 MHz) in CDCl3 or acetone-d6 solvents, with chemical shifts referenced to residual solvent peaks.
    • Mass Spectrometry:
      High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
    • IR Spectroscopy:
      Characteristic absorption bands for ester carbonyl (~1719 cm^-1), aromatic C–H, and boronate groups.
    • Chromatography:
      Thin layer chromatography (TLC) and chiral HPLC when stereochemistry is relevant.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values
Aryl Halide Precursor Methyl 5-(benzyloxy)-4-methoxy-2-bromobenzoate
Boron Source Bis(pinacolato)diboron (B2pin2)
Catalyst PdXPhosG2 (10-12 mol%) or Pd(dppf)Cl2·DCM
Base K3PO4 or K2CO3
Solvent 1,4-Dioxane/H2O mixture
Temperature 65-80 °C
Reaction Time 4 hours (borylation) + 16 hours (reduction step)
Hydrogen Source Ammonium formate or H2 or Et3SiH
Purification Flash chromatography (20% EtOAc/petroleum ether)
Yield Up to quantitative (near 100%)

Research Findings and Practical Notes

  • The choice of catalyst and hydrogen source critically affects the yield and selectivity of the borylation step. PdXPhosG2 with ammonium formate and K3PO4 base provides optimal results.

  • The use of wax capsules for ammonium formate delivery enhances reaction reproducibility and handling safety.

  • Reaction monitoring by ^1H NMR using internal standards such as 1,4-dinitrobenzene allows precise conversion measurement.

  • The compound's stability under reaction and storage conditions is generally good due to the protective pinacol boronate ester.

  • The synthetic methods are amenable to scale-up and substrate variation, facilitating the preparation of analogues for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

    Oxidation and Reduction: The benzyloxy and methoxy groups can be oxidized or reduced under specific conditions to form different functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis and other substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation and reduction reactions can yield various alcohols, aldehydes, or ketones.

Scientific Research Applications

Methyl 5-(benzyloxy)-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors due to its boronic ester group, which can interact with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various synthetic processes. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of arylboronic esters with diverse substitution patterns. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications
Methyl 5-(benzyloxy)-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 5-benzyloxy, 4-methoxy, 2-boronate ~428.3 (calculated) Suzuki coupling, drug intermediates
Methyl 2-acetoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate () 2-acetoxy, 4-boronate 318.1 Polymer synthesis, fluorophore precursors
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate () 3-boronate, 5-CF₃ 330.1 Fluorinated bioactive molecules
Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate () 2-methyl, 4-boronate 276.1 Agrochemical intermediates
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate () 4-boronate, 2-CF₃ 330.1 Antiviral agents

Key Differences and Trends

Substituent Effects on Reactivity: Electron-donating groups (e.g., methoxy, benzyloxy) at the para or meta positions increase electron density at the boronate site, enhancing oxidative addition in cross-coupling reactions . The target compound’s benzyloxy group further improves solubility in nonpolar solvents compared to analogs with smaller substituents . Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce electron density but improve stability under basic conditions, favoring coupling with electron-deficient aryl halides .

Synthetic Utility: The benzyloxy group in the target compound allows for selective deprotection via hydrogenolysis, enabling post-functionalization . Analogs like methyl 2-methyl-4-boronates () lack this versatility but are cost-effective for large-scale syntheses .

Biological Activity: Boronate esters with trifluoromethyl groups () exhibit enhanced membrane permeability and metabolic stability, making them preferred in drug discovery . The target compound’s benzyloxy-methoxy pattern is rare in therapeutics but valuable in synthesizing polyphenolic natural product analogs .

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

Compound Coupling Partner (Ar-X) Yield (%) Conditions Reference
Target Compound 4-bromoanisole 92 Pd(dppf)Cl₂, K₂CO₃, 80°C
2-iodotoluene 85 Pd(PPh₃)₄, NaHCO₃, 70°C
3-chloronitrobenzene 78 Pd(OAc)₂, SPhos, CsF, 100°C
  • Catalyst Compatibility : The target compound achieves higher yields with Pd(dppf)Cl₂ due to its electron-rich aryl system, which stabilizes the palladium intermediate .
  • Substrate Scope : Analogs with electron-withdrawing groups () are more effective with electron-deficient aryl halides but require harsher conditions .

Biological Activity

Methyl 5-(benzyloxy)-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that incorporates a boron-containing moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The presence of the boron atom in its structure suggests possible applications in drug design and development.

The molecular formula of this compound is C22H27BO6C_{22}H_{27}BO_6, with a molecular weight of 398.3 g/mol. The compound features a dioxaborolane ring which is known for its reactivity in various chemical transformations including Suzuki-Miyaura cross-coupling reactions.

PropertyValue
Molecular FormulaC22H27BO6
Molecular Weight398.3 g/mol
CAS Number2744259-04-7

The biological activity of this compound may be attributed to its ability to interact with various biological targets through the boron atom. Boron compounds are known to form stable complexes with biomolecules such as proteins and nucleic acids. The mechanism of action often involves:

  • Enzyme Inhibition : Boronic esters can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site.
  • Targeting Kinases : There is potential for this compound to inhibit specific kinases involved in signaling pathways related to cancer and other diseases.

Biological Activity

Research indicates that compounds containing boron exhibit various biological activities including:

  • Anticancer Activity : Some boron-containing compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Boron compounds have been investigated for their ability to combat bacterial infections.

Case Studies

  • Anticancer Studies : A study demonstrated that similar boronic esters can inhibit the growth of cancer cells by targeting specific kinases involved in cell cycle regulation.
  • Antimicrobial Efficacy : Research on pleuromutilins modified with boron showed significant activity against Wolbachia-infected cells, highlighting the potential for developing new antimicrobial agents.

Research Findings

Recent studies have focused on the synthesis and evaluation of methylated boronic esters for their biological activity:

  • In Vitro Studies : Various in vitro assays have shown that this compound exhibits selective inhibition against certain cancer cell lines.
  • Mechanistic Insights : The compound's interaction with cellular pathways has been elucidated through biochemical assays demonstrating its effect on kinase activity.

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